molecular formula C18H19NO4 B4405861 methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate

methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate

Cat. No. B4405861
M. Wt: 313.3 g/mol
InChI Key: ZXZKTEZKVOGRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate, also known as methylphenidate, is a widely used psychostimulant drug that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The chemical structure of methylphenidate is similar to that of amphetamines, and it works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention, focus, and alertness.

Mechanism of Action

Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels helps to improve attention, focus, and alertness, which are all important for individuals with ADHD.
Biochemical and Physiological Effects
Methylphenidate has several biochemical and physiological effects on the body. It can increase heart rate and blood pressure, which can be dangerous for individuals with pre-existing heart conditions. It can also cause appetite suppression, which can lead to weight loss. Additionally, long-term use of methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoateate can lead to changes in brain structure and function, which may have negative consequences.

Advantages and Limitations for Lab Experiments

Methylphenidate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the effects of dopamine and norepinephrine on the brain. However, it also has several limitations, including its potential for abuse and its effects on heart rate and blood pressure, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoateate. One area of interest is the long-term effects of the drug on brain structure and function, particularly in individuals who have been taking the drug for extended periods of time. Another area of interest is the development of new drugs that target the same neurotransmitter systems as methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoateate, but with fewer side effects. Finally, there is a need for more research on the use of methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoateate in the treatment of other disorders, such as depression and anxiety.

Scientific Research Applications

Methylphenidate has been extensively studied for its use in the treatment of ADHD and narcolepsy. It has been shown to be effective in improving attention, focus, and alertness in individuals with ADHD, and it can also help to reduce the symptoms of narcolepsy, such as excessive daytime sleepiness.

properties

IUPAC Name

methyl 4-[2-oxo-2-(1-phenylethylamino)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13(14-6-4-3-5-7-14)19-17(20)12-23-16-10-8-15(9-11-16)18(21)22-2/h3-11,13H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZKTEZKVOGRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.